![molecular formula C38H48O8 B15202445 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the chromeno[3,2-b]xanthene core: This step typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions.
Introduction of isobutyryl and diisopropyl groups: These groups are introduced through alkylation reactions using isobutyryl chloride and isopropyl bromide, respectively, in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The isobutyryl and diisopropyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, isopropyl bromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, it may be used as a probe to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone is likely to involve interactions with specific molecular targets such as enzymes or receptors. The multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Isobutyryl-2,2,4,4-tetramethylcyclohexane-1,3,5-trione
- (8R,14R)-7-Hydroxy-6-isobutyryl-8,14-diisopropyl-2,2,4,4,10,10,12,12-octamethyl-4,14-dihydro-1H
- (8S,14S)-7-Hydroxy-8,14-diisopropyl-2,2,4,4,10,10,12,12-octamethyl-4,14-dihydro-1H
Uniqueness
What sets 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone apart is its combination of functional groups and the specific arrangement of these groups within the molecule
Propiedades
Fórmula molecular |
C38H48O8 |
|---|---|
Peso molecular |
632.8 g/mol |
Nombre IUPAC |
13-hydroxy-2,2,4,4,8,8,10,10-octamethyl-6-(2-methylpropanoyl)-12,14-di(propan-2-yl)-12,14-dihydroxantheno[6,7-b]chromene-1,3,9,11-tetrone |
InChI |
InChI=1S/C38H48O8/c1-15(2)18-20-26(40)21-19(16(3)4)23-30(42)36(9,10)34(44)38(13,14)32(23)46-28(21)24(25(39)17(5)6)27(20)45-31-22(18)29(41)35(7,8)33(43)37(31,11)12/h15-19,40H,1-14H3 |
Clave InChI |
SHMFYCDOFAMMTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2=C(C3=C(C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C(=O)C(C)C)OC5=C(C3C(C)C)C(=O)C(C(=O)C5(C)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



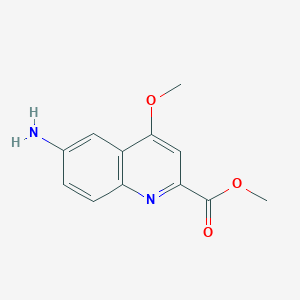

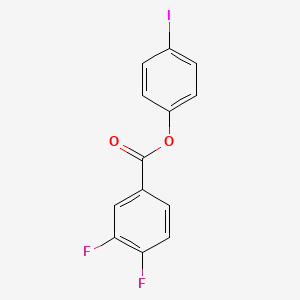
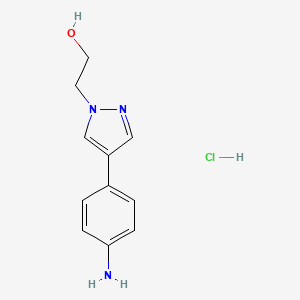
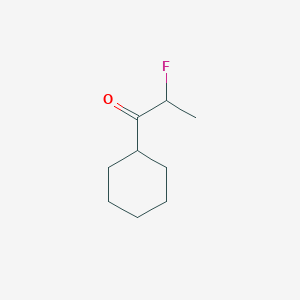
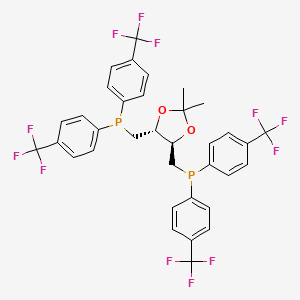
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)





